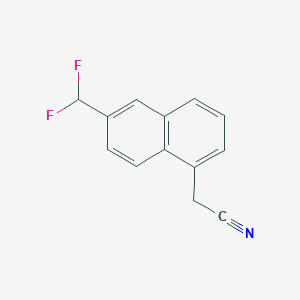

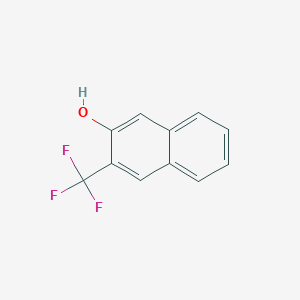

2-(Difluoromethyl)naphthalene-5-acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

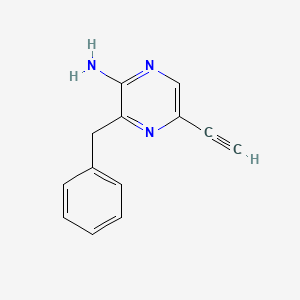

2-(ジフルオロメチル)ナフタレン-5-アセトニトリルは、分子式C12H8F2Nの化学化合物です。これは、多環芳香族炭化水素であるナフタレンの誘導体であり、ジフルオロメチル基とアセトニトリル基の両方を含んでいます。

合成方法

合成経路と反応条件

2-(ジフルオロメチル)ナフタレン-5-アセトニトリルの合成は、通常、ナフタレン誘導体へのジフルオロメチル基の導入を伴います。一般的な方法の1つは、ジフルオロカルベン前駆体などのジフルオロメチル化剤を用いたナフタレン-5-アセトニトリルのジフルオロメチル化です。 反応条件には、多くの場合、ジフルオロメチル基の形成を促進するために、塩基と適切な溶媒の使用が含まれます .

工業生産方法

2-(ジフルオロメチル)ナフタレン-5-アセトニトリルの工業生産には、高度な触媒系を用いた大規模なジフルオロメチル化プロセスが関与する場合があります。これらのプロセスは、収率と純度を最適化し、危険な試薬の使用を最小限に抑えるように設計されています。 連続フローリアクターと自動化システムの使用により、生産の効率性とスケーラビリティを高めることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-5-acetonitrile typically involves the introduction of the difluoromethyl group into a naphthalene derivative. One common method is the difluoromethylation of naphthalene-5-acetonitrile using difluoromethylating agents such as difluorocarbene precursors. The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

化学反応の分析

反応の種類

2-(ジフルオロメチル)ナフタレン-5-アセトニトリルは、次のようなさまざまな化学反応を起こすことができます。

酸化: この化合物は、酸化されて、異なる酸化状態の対応するナフタレン誘導体を形成することができます。

還元: 還元反応は、ニトリル基を1級アミンまたはその他の還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH4)や触媒の存在下での水素ガス(H2)などの還元剤が一般的に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってナフトキノンが生成される場合があり、還元によって1級アミンが生成される場合があります。 置換反応により、さまざまな官能基化されたナフタレン誘導体が生成される可能性があります .

科学研究の用途

2-(ジフルオロメチル)ナフタレン-5-アセトニトリルは、科学研究でいくつかの用途があります。

化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: この化合物は、生物学的システムの研究、特にフッ素化化合物の生物学的分子との相互作用を理解するために使用することができます。

科学的研究の応用

2-(Difluoromethyl)naphthalene-5-acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

作用機序

2-(ジフルオロメチル)ナフタレン-5-アセトニトリルの作用機序は、その官能基を通じて分子標的との相互作用を伴います。ジフルオロメチル基は、化合物の親油性と代謝安定性を高めることができ、薬物設計において貴重な部分となります。 ニトリル基は、さまざまな化学反応に関与することができ、化合物がさまざまな生物学的経路と相互作用することを可能にします .

類似化合物の比較

類似化合物

2-(ジフルオロメチル)ナフタレン: アセトニトリル基を欠いているが、ジフルオロメチル部分を共有しています。

ナフタレン-5-アセトニトリル: アセトニトリル基を含んでいるが、ジフルオロメチル部分を欠いています。

2-(トリフルオロメチル)ナフタレン-5-アセトニトリル: ジフルオロメチル基の代わりにトリフルオロメチル基を含んでいます.

独自性

2-(ジフルオロメチル)ナフタレン-5-アセトニトリルは、ジフルオロメチル基とアセトニトリル基の両方が存在することで独特であり、これは独特の化学的特性をもたらします。 ジフルオロメチル基は親油性と代謝安定性を高め、アセトニトリル基はさらなる化学修飾のための反応部位を提供します .

類似化合物との比較

Similar Compounds

2-(Difluoromethyl)naphthalene: Lacks the acetonitrile group but shares the difluoromethyl moiety.

Naphthalene-5-acetonitrile: Contains the acetonitrile group but lacks the difluoromethyl moiety.

2-(Trifluoromethyl)naphthalene-5-acetonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

2-(Difluoromethyl)naphthalene-5-acetonitrile is unique due to the presence of both difluoromethyl and acetonitrile groups, which confer distinct chemical properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the acetonitrile group provides a reactive site for further chemical modifications .

特性

分子式 |

C13H9F2N |

|---|---|

分子量 |

217.21 g/mol |

IUPAC名 |

2-[6-(difluoromethyl)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H9F2N/c14-13(15)11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2 |

InChIキー |

LTWHMIOCDUUVET-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)

![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)

![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)